5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-5-7-17(24)8-6-15)28-11-9-27(10-12-28)18-4-2-3-16(23)13-18/h2-8,13,19,30H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAAKTNYNTYBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC(=CC=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic molecule that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound consists of a thiazolo-triazole core structure substituted with a piperazine moiety and chlorophenyl and fluorophenyl groups. The molecular formula is , with a molecular weight of approximately 416.91 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it has demonstrated inhibitory effects on acetylcholinesterase (AChE), which is significant in neuropharmacology for treating conditions like Alzheimer's disease.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of bacterial strains. This includes moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Anticancer Properties : Research has suggested that the compound may possess anticancer activity by inducing apoptosis in cancer cell lines. This effect is likely mediated through the modulation of signaling pathways related to cell growth and survival.
Biological Activity Data Table
Case Studies
Several studies have explored the biological effects of compounds similar to 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol :
- Study on Enzyme Inhibition :
- Antimicrobial Screening :
- Cancer Cell Line Studies :
Comparison with Similar Compounds
Compound A : 5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Key Differences :
- Piperazine substituent : Ethyl group replaces hydrogen at the piperazine nitrogen.
- Core substitution : Ethyl group at position 2 instead of methyl.
- Impact :
Compound B : 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Key Differences :
- Aryl group : 4-ethoxy-3-methoxyphenyl replaces 4-fluorophenyl.
- Molecular weight: ~582.04 g/mol (vs. ~470.90 g/mol) .
Compound C : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Differences :
- Core structure : Thiazole-pyrazole-triazole system instead of thiazolo-triazole.
- Substituents : Dual fluorophenyl groups.
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
Aryl Group Effects : Fluorophenyl groups (Target Compound, Compound C) enhance electronegativity and π-π stacking, while methoxy/ethoxy groups (Compound B) improve solubility but may reduce blood-brain barrier permeability .
Antifungal Potential: Molecular docking studies () suggest triazole-thiazole systems inhibit 14-α-demethylase (PDB: 3LD6), a key fungal enzyme. The target compound’s triazol-6-ol group may chelate heme iron in the enzyme’s active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
